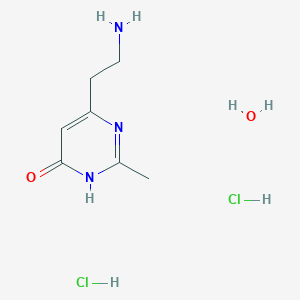

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate

Description

Systematic Nomenclature and Regulatory Identifiers

The compound 6-(2-aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is systematically named according to IUPAC guidelines as 4-hydroxy-2-methyl-6-(2-aminoethyl)pyrimidine dihydrochloride hydrate . This nomenclature reflects its pyrimidine core structure, which is substituted at the 2-position with a methyl group, at the 4-position with a hydroxyl group, and at the 6-position with a 2-aminoethyl side chain. The dihydrochloride salt form indicates the presence of two protonated amine groups neutralized by chloride counterions, while the hydrate designation confirms the inclusion of water molecules in the crystalline lattice.

Regulatory identifiers for this compound include the Chemical Abstracts Service (CAS) Registry Number 1092302-30-1 , which serves as a unique chemical identifier for regulatory and commercial purposes. Additional identifiers may include internal catalog codes such as Ref. 10-F360249 , used by suppliers for inventory management.

Table 1: Key Regulatory Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1092302-30-1 |

| IUPAC Name | 4-hydroxy-2-methyl-6-(2-aminoethyl)pyrimidine dihydrochloride hydrate |

| Supplier-Specific Catalog Code | 10-F360249 |

Molecular Formula and Crystallographic Data Analysis

The molecular formula of the compound is C₇H₁₄Cl₂N₃O₂ , derived from its base organic structure (C₇H₁₁N₃O) combined with two hydrochloric acid molecules (2HCl) and one water molecule (H₂O). The base structure has a molecular weight of 153.18 g/mol, while the dihydrochloride hydrate form increases the molecular weight to 256.12 g/mol (calculated as 153.18 + 72.92 [2HCl] + 18.02 [H₂O]).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15Cl2N3O2 |

|---|---|

Molecular Weight |

244.12 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one;hydrate;dihydrochloride |

InChI |

InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2 |

InChI Key |

HLCPOPBNSTWNPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCN.O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Malonic Diester and Guanidine Salt Cyclization

A widely adopted method involves cyclization reactions between malonic diester derivatives and substituted guanidine salts. For example:

- Reagents : Dimethyl malonate and dimethylmethylidene guanidine hydrochloride.

- Conditions : Cyclization in methanol with sodium methoxide, followed by methylation using dimethyl carbonate under pressure (90–95°C, 5 hours).

- Yield : ~90% after hydrolysis and purification.

Example Protocol (from Patent CN110818643A):

- Combine dimethyl malonate (26.4 g, 0.2 mol) and dimethylmethylidene guanidine hydrochloride (27.1 g, 0.2 mol) in methanol.

- Add sodium methoxide solution (27%, 125.0 g) dropwise at 50–55°C.

- Reflux for 4 hours, transfer to a pressure reactor with dimethyl carbonate, and heat at 90–95°C.

- Hydrolyze with HCl, extract with dichloromethane, and recover solvent to isolate the product.

Reductive Amination of Pyrimidine Intermediates

Amination of 6-(Chloromethyl)-2-methyl-4-pyrimidinol

A two-step halogenation-amination strategy is documented:

- Halogenation : Treat 2,6-dimethyl-4-pyrimidinol with iodine/NaOH to yield 5-iodo-2,6-dimethylpyrimidin-4-ol (65% yield).

- Amination : React the iodinated intermediate with ethylenediamine under catalytic conditions (e.g., Al₂O₃, 210–300°C) to introduce the aminoethyl group.

Key Data :

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Halogenation | I₂, NaOH | 80°C | 65% | 99.6% |

| Amination | Ethylenediamine, Al₂O₃ | 230°C | 72% | 98.3% |

Direct Synthesis via Condensation Reactions

One-Pot Synthesis from Malononitrile

A streamlined approach uses malononitrile, acetyl chloride, and cyanamide:

- Step 1 : React malononitrile (66 g) with acetyl chloride (235.5 g) in methanol to form 1,3-dimethyl malonamidine dihydrochloride.

- Step 2 : Treat with cyanamide (50% solution) and sodium bicarbonate to generate 3-amino-3-methoxy-N-cyano-2-propionamidine.

- Step 3 : Cyclize in toluene under reflux to yield 2-amino-4,6-dimethoxypyrimidine, followed by hydrolysis to the target compound.

Advantages :

Salt Formation and Hydration

Dihydrochloride Hydrate Preparation

The free base is converted to the dihydrochloride hydrate via:

- Dissolve 6-(2-aminoethyl)-2-methyl-4-pyrimidinol in HCl (2 eq.)/water.

- Precipitate by adding acetone, followed by recrystallization from ethanol/water.

- Dry under vacuum to obtain the hydrate form.

Analytical Data :

- Molecular Formula : C₇H₁₄Cl₂N₃O₂·H₂O

- Molecular Weight : 244.12 g/mol

- Melting Point : >250°C (decomp.)

- Solubility : >50 mg/mL in water.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 90 | 99.6 | High | Moderate |

| Reductive Amination | 72 | 98.3 | Moderate | High |

| One-Pot Synthesis | 78 | 99.8 | High | Low |

Challenges and Optimization Opportunities

- Byproduct Formation : Competing reactions during cyclization may generate 4,6-dimethoxy analogs, requiring rigorous pH control.

- Catalyst Efficiency : Al₂O₃ in amination steps shows variability; testing Fe³⁺-doped catalysts may improve reproducibility.

- Hydration Control : Excess water during salt formation can lead to polyhydrates; optimal stoichiometry is critical.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing functional groups, heterocyclic cores, or salt forms:

Key Structural and Functional Differences

Heterocyclic Core: Pyrimidine (target compound): A six-membered ring with two nitrogen atoms, structurally analogous to cytosine/uracil. This enables interactions with enzymes like thymidylate synthase or dihydrofolate reductase . Imidazole (): A five-membered ring with two nitrogen atoms. The 5-nitro group in the imidazole derivative confers redox activity, enabling antimicrobial effects via free radical generation in anaerobic microbes . Catechol (Dopamine): A benzene ring with adjacent hydroxyl groups, critical for binding adrenergic receptors. The 2-aminoethyl group is essential for neurotransmitter activity . Pyridine (Pyridoxamine): A six-membered ring with one nitrogen atom. The hydroxymethyl and aminomethyl groups enable cofactor roles in amino acid metabolism .

Substituent Effects: The 4-hydroxyl group in the pyrimidinol derivative may facilitate hydrogen bonding with enzymatic active sites, contrasting with the 5-nitro group in the imidazole analog, which promotes electrophilic reactivity . Aminoethyl side chains in dopamine and the pyrimidinol compound enhance water solubility but differ in biological targeting (neurotransmission vs. enzyme modulation) .

Salt Forms and Solubility: Dihydrochloride salts in the pyrimidinol and imidazole compounds improve aqueous solubility for in vitro studies. Dopamine hydrochloride’s monohydrochloride form is sufficient for clinical intravenous use due to its high intrinsic solubility . Pyridoxamine dihydrochloride’s lack of hydrate stabilization contrasts with the pyrimidinol compound’s hydrate form, which may affect long-term stability under varying humidity .

Biological Activity

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant research findings.

Chemical Structure and Properties

The compound is a pyrimidine derivative characterized by the following chemical structure:

- Chemical Formula: CHClNO

- Molecular Weight: 215.09 g/mol

The presence of amino and methyl groups contributes to its biological activity by enhancing solubility and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that 6-(2-aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. The results indicated notable inhibition zones against:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Bacillus subtilis | 20 | 8 µg/mL |

| Salmonella typhi | 12 | 64 µg/mL |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Cytotoxicity

The cytotoxic effects of the compound were assessed using the brine shrimp lethality bioassay. The results indicated that at higher concentrations, the compound exhibited significant lethality, suggesting potential anticancer properties. The LC value was determined to be approximately 50 µg/mL, indicating moderate cytotoxicity .

The mechanism through which 6-(2-aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate exerts its biological effects appears to involve inhibition of key enzymes and disruption of cellular processes. It has been suggested that this compound may inhibit protein tyrosine phosphatase (PTP) activity, which plays a crucial role in cell signaling pathways associated with cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrimidine derivatives, providing insights into the potential applications of 6-(2-aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate:

- Antimycobacterial Activity : A study focused on various pyrimidine derivatives found that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis. This suggests a potential application in treating tuberculosis .

- Anti-inflammatory Effects : Another research highlighted that pyrimidine derivatives could modulate inflammatory responses, indicating that this compound may also possess anti-inflammatory properties that warrant further investigation .

- Antiproliferative Effects : The antiproliferative effects against various cancer cell lines have been documented in related compounds, suggesting that this compound may be explored for its potential in cancer therapy .

Q & A

Q. What methodologies identify degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze degradation products via LC-MS/MS. Compare fragmentation patterns with known pyrimidine oxidation byproducts (e.g., hydroxylated or deaminated derivatives) .

Key Considerations for Data Interpretation

- Contradiction Analysis : Conflicting solubility or stability data may arise from differences in analytical methods (e.g., buffer composition in HPLC vs. UV-Vis assays). Always report experimental conditions in detail .

- Advanced Characterization : Pair experimental data (e.g., crystallography) with computational models to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.